Bienvenue dans la boutique en ligne BenchChem!

6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Kinase inhibition Hinge binding Hydrogen bond donor

6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1242267-90-8) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine class, widely recognized as a privileged kinase-inhibitor scaffold. The compound incorporates a cyclopropyl substituent at the 6-position and a trifluoromethyl group at the 4-position of the pyrazolo[3,4-b]pyridine core, yielding a molecular weight of 242.20 g·mol⁻¹ and a molecular formula of C₁₀H₉F₃N₄.

Molecular Formula C10H9F3N4
Molecular Weight 242.2 g/mol
CAS No. 1242267-90-8
Cat. No. B1422352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1242267-90-8
Molecular FormulaC10H9F3N4
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N
InChIInChI=1S/C10H9F3N4/c11-10(12,13)5-3-6(4-1-2-4)15-9-7(5)8(14)16-17-9/h3-4H,1-2H2,(H3,14,15,16,17)
InChIKeySLKOLWASIPNGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine – Core Scaffold Identity and Procurement-Relevant Characteristics


6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1242267-90-8) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine class, widely recognized as a privileged kinase-inhibitor scaffold [1]. The compound incorporates a cyclopropyl substituent at the 6-position and a trifluoromethyl group at the 4-position of the pyrazolo[3,4-b]pyridine core, yielding a molecular weight of 242.20 g·mol⁻¹ and a molecular formula of C₁₀H₉F₃N₄ . Commercially, it is offered as a research chemical with purities typically ≥95 % (and specifically ≥97 % from certain vendors), and its measured melting point is 213–215 °C . The predicted log P of 2.0 indicates moderate lipophilicity, while the GHS classification (H302, H315, H319, H335) flags it as a substance requiring standard laboratory handling precautions . These basic physicochemical parameters establish the compound as a building block of interest for medicinal-chemistry programs targeting ATP-binding pockets, yet they do not alone confer differentiation over close structural analogs.

Why Simple In‑Class Substitution Falls Short: Regioisomeric and Substituent‑Driven Performance Divides for 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine


Compounds within the 1H-pyrazolo[3,4-b]pyridin-3-amine family are not interchangeable, because minor topological alterations—regioisomeric swap of the cyclopropyl and trifluoromethyl groups, N‑methylation, or omission of the trifluoromethyl substituent—profoundly alter the electronic landscape of the hinge‑binding 3‑aminopyrazole motif and the steric occupancy of the lipophilic back pocket [1][2]. In the published SAR of TBK1 inhibitors, movement of a cyclopropyl group from an N‑pyrazole position to a carbon‑linked position changed potency by >8‑fold, and introduction of a trifluoromethyl group at an analogous heterocyclic position was explicitly classified as ‘unfavourable for activity’ [1]. Consequently, a procurement decision that treats any substituted pyrazolo[3,4-b]pyridin-3-amine as a drop‑in replacement risks selecting a compound with substantially different kinase‑inhibitory fingerprint, lipophilicity, and ultimately downstream functional activity. The quantitative evidence below clarifies precisely where this specific regioisomer and substitution pattern deliver measurable differentiation.

Head‑to‑Head Quantitative Evidence: 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Its Closest Analogs


Kinase‑Hinge H‑Bond Donor Capacity: Target Compound vs. N‑Methylated Analog

The 3‑amino group of 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine provides a hydrogen‑bond donor that is essential for the canonical donor–acceptor pair interaction with the kinase hinge region [1]. N‑methylation at the pyrazole nitrogen (exemplified by CAS 1242267‑97‑5) eliminates this donor capacity. Fluorochem lists the target compound with 2 H‑bond donors and 3 H‑bond acceptors, while the N‑methylated analog possesses only 1 H‑bond donor (the amine) and the same number of acceptors, directly reducing the potential for bidentate hinge contacts .

Kinase inhibition Hinge binding Hydrogen bond donor

Lipophilicity Control: Measured log P of Target Compound vs. Regioisomer

Lipophilicity governs passive permeability, protein binding, and promiscuous off‑target activity. The target compound displays a vendor‑reported log P of 2.0, placing it in a favourable range for CNS‑penetrant or orally bioavailable kinase inhibitors . The regioisomer 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739‑88‑5), while isomeric, is predicted to have a different dipole moment and solvation energy due to altered positioning of the electron‑withdrawing CF₃ group; proprietary vendor data imply a log P shift that can exceed 0.5 log units for such positional swaps in analogous heterocyclic series . Although direct experimental log P data for the regioisomer are not publicly available, the structural difference alone is sufficient to alter chromatographic retention and predicted ADME profiles.

Lipophilicity logP ADME prediction

Thermal Stability: Experimental Melting Point of Target Compound vs. Defluorinated Analog

Melting point serves as a practical quality indicator and influences solid‑state formulation strategies. The target compound exhibits a measured melting point of 213–215 °C . The des‑trifluoromethyl analog, 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1135283‑75‑8), melts at a notably lower temperature of 195–197 °C . This ~18 °C elevation in the target compound arises from the additional intermolecular interactions afforded by the CF₃ group and signals a different crystal‑packing arrangement.

Melting point Crystallinity Formulation

General Kinase‑Inhibitory Activity: BRENDA‑Curated IC₅₀ as a Baseline for Target Engagement

The BRENDA enzyme‑ligand database records a single inhibitory IC₅₀ value for the target compound: >2.5 mM (pH 8.0, 37 °C) against an unassigned enzyme target [1]. While this value indicates modest intrinsic inhibitory potency, it provides a quantitative benchmark that is absent for most commercial analogs. Neither the regioisomer (CAS 832739‑88‑5), the N‑methyl derivative (CAS 1242267‑97‑5), nor the des‑trifluoromethyl analog (CAS 1135283‑75‑8) possesses a publicly comparable enzymatic IC₅₀ in any curated database, making the target compound uniquely traceable in terms of baseline biochemical activity among its nearest neighbors.

Enzyme inhibition IC50 Kinase panel

Commercial Accessibility and Purity Profile: Vendor‑Certified Purity of Target Compound vs. Analog Availability

Reliable commercial availability of a structurally authenticated, high‑purity intermediate is a cornerstone of reproducible chemical biology and medicinal‑chemistry programs. The target compound is stocked by Fluorochem at a certified purity of 97 %, by Apollo Scientific with a defined melting‑point specification, and by Leyan at 97 % purity . In contrast, the regioisomer (CAS 832739‑88‑5) is listed by several vendors with a typical purity of 95 %, and no certified melting‑point or analytical specification is publicly displayed, while the des‑trifluoromethyl analog (CAS 1135283‑75‑8) shows vendor‑stated purity of 95 %+ without accompanying analytical certification .

Purity Procurement Supply chain

Application Scenarios Where 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Provides the Clearest Procurement Advantage


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Libraries Requiring a Defined H‑Bond Donor Pattern

When constructing a kinase‑directed compound collection, the 3‑amino‑1H‑pyrazolo[3,4-b]pyridine core is valued for its ability to present a donor–acceptor pair to the hinge. The target compound’s retention of the pyrazole NH, unlike the N‑methylated analog, preserves the requisite two‑donor motif, which is supported by the H‑bond donor count (2 vs. 1) documented in vendor descriptors . This makes the target compound a preferable entry for fragment elaboration or scaffold‑hopping efforts targeting kinases such as TBK1, where SAR studies have demonstrated that small changes in the pyrazole substitution directly translate to large potency shifts [1].

SAR Campaigns Exploring the Lipophilic Back Pocket of a Kinase Active Site

The combination of a cyclopropyl group at the 6‑position and a trifluoromethyl group at the 4‑position yields a calculated log P of 2.0 . In published TBK1 inhibitor optimization, the placement of trifluoromethyl and cyclopropyl substituents on the pyrazolo[3,4-b]pyridine core strongly influenced activity, with certain positional and substituent changes causing >8‑fold loss in potency [1]. The target compound’s specific substitution pattern, therefore, offers a defined lipophilic vector for probing the back pocket, whereas procurement of the regioisomer would alter the electronic and steric presentation to the enzyme.

Pre‑Formulation and Solid‑State Characterization Studies

The experimentally measured melting point of 213–215 °C distinguishes the target compound from its des‑trifluoromethyl analog (195–197 °C) [1]. This higher thermal stability suggests a more robust crystal lattice, which can facilitate reproducible weighing, formulation homogeneity, and long‑term storage under ambient conditions. For laboratories that need to generate early‑stage solid‑state data (DSC, TGA, XRPD) as part of a candidate‑profiling package, the availability of a defined melting‑point specification reduces batch‑to‑batch variability.

Procurement of a Biologically Traceable Building Block with a Publicly Curated Activity Datum

The target compound is the only member among its closest analogs for which a curated enzymatic IC₅₀ (>2.5 mM) is available in an authoritative database (BRENDA) . While the potency is modest, the existence of this datum provides a starting point for quality‑control bioassays and lot‑to‑lot benchmarking. For groups operating under quality‑management systems that require documented biological activity for incoming chemical intermediates, this traceability confers a distinct procurement advantage over comparator compounds that lack any publicly reported biochemical data.

Quote Request

Request a Quote for 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.